molecular formula C7H9NOS B13603378 2-Methyl-2-(thiazol-2-yl)propanal

2-Methyl-2-(thiazol-2-yl)propanal

Cat. No.: B13603378
M. Wt: 155.22 g/mol
InChI Key: XVEVXCPSAIQRQG-UHFFFAOYSA-N
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Description

2-methyl-2-(1,3-thiazol-2-yl)propanal is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 2-methyl-2-(1,3-thiazol-2-yl)propanal can be achieved through various synthetic routes. One common method involves the reaction of 2-aminothiazole with isobutyraldehyde under acidic conditions. This reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

2-methyl-2-(1,3-thiazol-2-yl)propanal undergoes various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-methyl-2-(1,3-thiazol-2-yl)propanal has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-2-(1,3-thiazol-2-yl)propanal involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit enzymes involved in microbial growth, leading to their antimicrobial effects . Additionally, the compound’s ability to interact with DNA and proteins may contribute to its anticancer properties .

Comparison with Similar Compounds

2-methyl-2-(1,3-thiazol-2-yl)propanal can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

What sets 2-methyl-2-(1,3-thiazol-2-yl)propanal apart is its unique structure, which allows for specific interactions with molecular targets that may not be possible with other thiazole derivatives. This uniqueness makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

2-methyl-2-(1,3-thiazol-2-yl)propanal

InChI

InChI=1S/C7H9NOS/c1-7(2,5-9)6-8-3-4-10-6/h3-5H,1-2H3

InChI Key

XVEVXCPSAIQRQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)C1=NC=CS1

Origin of Product

United States

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